

# Filgotinib Maleate: A Meta-Analysis of Clinical Trial Efficacy in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of **Filgotinib Maleate**, an oral, selective Janus kinase 1 (JAK1) inhibitor. It is intended to serve as an objective resource for researchers, scientists, and drug development professionals, offering a comparative overview of Filgotinib's performance across various inflammatory and autoimmune conditions. This document summarizes quantitative efficacy data, details experimental protocols from key clinical trials, and visualizes relevant biological pathways and research workflows.

#### **Comparative Efficacy of Filgotinib**

Filgotinib has been extensively studied in a range of inflammatory diseases, primarily rheumatoid arthritis, ulcerative colitis, and Crohn's disease. The following tables summarize the key efficacy data from pivotal Phase 3 clinical trials.

#### **Rheumatoid Arthritis (FINCH Program)**

The FINCH clinical trial program evaluated the efficacy and safety of filgotinib in patients with moderately to severely active rheumatoid arthritis (RA) across different patient populations.

Table 1: Efficacy of Filgotinib in Rheumatoid Arthritis (FINCH 1, 2, and 3 Trials)



| Indication              | Trial                | Patient<br>Population                              | Treatment<br>Arms                                                                             | Primary<br>Endpoint | Efficacy<br>Outcome at<br>Primary<br>Endpoint                              |
|-------------------------|----------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------|---------------------|----------------------------------------------------------------------------|
| Rheumatoid<br>Arthritis | FINCH 1[1][2]<br>[3] | Inadequate<br>response to<br>Methotrexate<br>(MTX) | Filgotinib 200mg + MTX, Filgotinib 100mg + MTX, Adalimumab + MTX, Placebo + MTX               | ACR20 at<br>Week 12 | Filgotinib 200mg: Significantly higher ACR20 response vs. Placebo.[1]      |
| Rheumatoid<br>Arthritis | FINCH 2              | Inadequate<br>response to<br>biologic<br>DMARDs    | Filgotinib 200mg + csDMARD, Filgotinib 100mg + csDMARD, Placebo + csDMARD                     | ACR20 at<br>Week 12 | Filgotinib 200mg & 100mg: Significantly higher ACR20 response vs. Placebo. |
| Rheumatoid<br>Arthritis | FINCH 3              | MTX-naïve                                          | Filgotinib 200mg + MTX, Filgotinib 100mg + MTX, Filgotinib 200mg monotherapy, MTX monotherapy | ACR20 at<br>Week 24 | Filgotinib 200mg + MTX: Superior ACR20 response vs. MTX alone.             |



ACR20: American College of Rheumatology 20% improvement criteria; csDMARD: conventional synthetic disease-modifying antirheumatic drug.

#### **Ulcerative Colitis (SELECTION Trial)**

The SELECTION trial assessed the efficacy and safety of filgotinib for the treatment of moderately to severely active ulcerative colitis (UC). The study included two induction cohorts (biologic-naïve and biologic-experienced) and a maintenance phase.[4][5][6]

Table 2: Efficacy of Filgotinib in Ulcerative Colitis (SELECTION Trial)

| Indication            | Patient<br>Populatio<br>n    | Treatmen<br>t Arms<br>(Inductio<br>n)                   | Primary<br>Endpoint<br>(Inductio<br>n) | Efficacy Outcome at Week 10 (Clinical Remissio n)             | Primary<br>Endpoint<br>(Maintena<br>nce) | Efficacy Outcome at Week 58 (Clinical Remissio n)             |
|-----------------------|------------------------------|---------------------------------------------------------|----------------------------------------|---------------------------------------------------------------|------------------------------------------|---------------------------------------------------------------|
| Ulcerative<br>Colitis | Biologic-<br>Naïve           | Filgotinib<br>200mg,<br>Filgotinib<br>100mg,<br>Placebo | Clinical<br>Remission<br>at Week 10    | Filgotinib<br>200mg:<br>26.1% vs.<br>15.3% for<br>Placebo.[5] | Clinical<br>Remission<br>at Week 58      | Filgotinib<br>200mg:<br>37.2% vs.<br>11.2% for<br>Placebo.[5] |
| Ulcerative<br>Colitis | Biologic-<br>Experience<br>d | Filgotinib<br>200mg,<br>Filgotinib<br>100mg,<br>Placebo | Clinical<br>Remission<br>at Week 10    | Filgotinib<br>200mg:<br>11.5% vs.<br>4.2% for<br>Placebo.[5]  | Clinical<br>Remission<br>at Week 58      | Filgotinib<br>200mg:<br>37.2% vs.<br>11.2% for<br>Placebo.[5] |

Clinical Remission as defined by Mayo Clinic Score (MCS).

#### **Crohn's Disease (DIVERSITY Trial)**

The DIVERSITY trial evaluated the efficacy and safety of filgotinib in patients with moderately to severely active Crohn's disease (CD).[7][8][9][10]



Table 3: Efficacy of Filgotinib in Crohn's Disease (DIVERSITY Trial)

| Indication         | Patient<br>Populatio<br>n               | Treatmen<br>t Arms<br>(Inductio<br>n)                   | Co-<br>Primary<br>Endpoint<br>s<br>(Inductio<br>n - Week<br>10) | Efficacy<br>Outcome<br>(Inductio<br>n) | Co-<br>Primary<br>Endpoint<br>s<br>(Maintena<br>nce -<br>Week 58) | Efficacy<br>Outcome<br>(Maintena<br>nce)             |
|--------------------|-----------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------|----------------------------------------|-------------------------------------------------------------------|------------------------------------------------------|
| Crohn's<br>Disease | Biologic-<br>Naïve &<br>Experience<br>d | Filgotinib<br>200mg,<br>Filgotinib<br>100mg,<br>Placebo | Clinical Remission (PRO-2) & Endoscopi c Response (SES-CD)      | Did not meet coprimary endpoints.      | Clinical Remission (PRO-2) & Endoscopi c Response (SES-CD)        | Filgotinib 200mg: Met co- primary endpoints. [9][10] |

PRO-2: Patient-Reported Outcome-2; SES-CD: Simple Endoscopic Score for Crohn's Disease.

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.

#### **FINCH 1 Trial Protocol (Rheumatoid Arthritis)**

- Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter,
   Phase 3 study.[1]
- Participants: Adults with moderately to severely active RA who had an inadequate response to methotrexate (MTX).[1]
- Intervention: Patients were randomized to receive filgotinib (200 mg or 100 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable dose of MTX.[1]



- Primary Outcome Measures: The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.[1]
- Key Secondary Outcome Measures: Key secondary endpoints included ACR50 and ACR70 response, change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and change from baseline in the modified Total Sharp Score (mTSS) at Week 24.

#### **SELECTION Trial Protocol (Ulcerative Colitis)**

- Study Design: A Phase 2b/3 randomized, double-blind, placebo-controlled trial consisting of two induction studies and one maintenance study.[4][5][6]
- Participants: Adult patients with moderately to severely active ulcerative colitis, stratified by prior biologic use (biologic-naïve or biologic-experienced).[4]
- Intervention: In the induction phase, patients were randomized 2:2:1 to receive filgotinib 200 mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[5][6] Responders at week 10 were then re-randomized 2:1 to continue their filgotinib dose or switch to placebo for the maintenance phase through week 58.[5][6]
- Primary Outcome Measures: The primary endpoint for both the induction and maintenance phases was the proportion of patients in clinical remission at Week 10 and Week 58, respectively, as defined by the Mayo Clinic Score (endoscopic subscore of 0 or 1, rectal bleeding subscore of 0, and a stool frequency subscore of 0 or 1 with a decrease of at least 1 point from baseline).[5]

#### **DIVERSITY Trial Protocol (Crohn's Disease)**

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial with induction and maintenance phases.[8][9][10]
- Participants: Adult patients with moderately to severely active Crohn's disease. The trial
  enrolled both biologic-naïve and biologic-experienced patients into two separate induction
  studies.[8][9][10]
- Intervention: In the induction studies, patients were randomized 1:1:1 to receive filgotinib 200 mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[9][10] Patients who responded to



filgotinib at week 10 were re-randomized 2:1 to continue their induction dose or switch to placebo for the maintenance study up to week 58.[8][9][10]

 Co-Primary Outcome Measures: The co-primary endpoints for both induction and maintenance phases were clinical remission based on the Patient-Reported Outcome-2 (PRO-2) and endoscopic response defined as a ≥50% reduction from baseline in the Simple Endoscopic Score for Crohn's Disease (SES-CD).[9][10]

# Signaling Pathway and Experimental Workflows JAK-STAT Signaling Pathway and Filgotinib's Mechanism of Action

Filgotinib is a preferential inhibitor of JAK1. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1, filgotinib modulates the signaling of pro-inflammatory cytokines.





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib on JAK1.

#### **Meta-Analysis Workflow (PRISMA)**

A systematic review and meta-analysis of clinical trial data typically follows the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This ensures a transparent and reproducible process.





Click to download full resolution via product page

Caption: A PRISMA flow diagram illustrating the workflow of a systematic review and metaanalysis.

### **Clinical Trial Logical Workflow**



The typical workflow of a multi-phase clinical trial, from patient recruitment to data analysis, is a structured process designed to ensure patient safety and data integrity.





Click to download full resolution via product page

Caption: A logical workflow diagram for a typical randomized controlled clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. gilead.com [gilead.com]
- 3. gilead.com [gilead.com]
- 4. gilead.com [gilead.com]
- 5. Filgotinib as induction and maintenance therapy for ulcerative colitis (SELECTION): a phase 2b/3 double-blind, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Insights on Filgotinib in Crohn's Disease From the DIVERSITY1 and SELECTION Studies
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
- 10. Efficacy and safety of filgotinib as induction and maintenance therapy for Crohn's disease (DIVERSITY): a phase 3, double-blind, randomised, placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Filgotinib Maleate: A Meta-Analysis of Clinical Trial Efficacy in Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860095#meta-analysis-of-clinical-trial-data-on-the-efficacy-of-filgotinib-maleate]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com